CYP2D6 Inhibition: (3R)-Hydroxyquinidine Is 16- to 85-Fold Less Potent than Quinidine
The Ki value of (3R)-hydroxyquinidine for CYP2D6 is one to two orders of magnitude higher than that of quinidine and dihydroquinidine [1]. In yeast microsomes and human liver microsomes, quinidine exhibited a mean Ki of 0.027 μM, whereas 3-hydroxyquinidine's Ki ranged from 0.43 to 2.3 μM [1]. This represents a 16- to 85-fold reduction in inhibitory potency.
| Evidence Dimension | CYP2D6 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.43 - 2.3 μM |
| Comparator Or Baseline | Quinidine: Ki = 0.027 μM; Dihydroquinidine: Ki = 0.013 μM |
| Quantified Difference | One to two orders of magnitude (16- to 85-fold) weaker inhibition |
| Conditions | Yeast microsomes and human liver microsomes expressing CYP2D6; substrate: dextromethorphan (Km = 5.4 μM) |
Why This Matters
This quantitative difference is critical for studies requiring controlled CYP2D6 inhibition, as substituting quinidine would massively overestimate the inhibitory effect of the metabolite.
- [1] Ching MS, Blake CL, Ghabrial H, Ellis SW, Lennard MS, Tucker GT, Woods HF. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites. Biochem Pharmacol. 1995 Sep 7;50(6):833-7. doi: 10.1016/0006-2952(95)00207-g. PMID: 7575645. View Source
